molecular formula C7H6ClN3 B12505795 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12505795
M. Wt: 167.59 g/mol
InChI Key: PPQXNHFIMUZWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Chemical Identity and Nomenclature

2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . Its IUPAC name derives from the fused pyrrolo[2,3-d]pyrimidine system, where numbering begins at the pyrrole nitrogen and proceeds through the pyrimidine ring. The substituents are assigned positions based on this numbering: a chlorine atom at position 2 and a methyl group at position 4 (Figure 1).

Table 1: Key physicochemical properties of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Property Value
CAS Registry Number 1989623-62-2
Molecular Formula C₇H₆ClN₃
SMILES CC1=C2C(NC=C2)=NC(Cl)=N1
InChI Key PPQXNHFIMUZWOR-UHFFFAOYSA-N
Melting Point Not reported
Boiling Point Not reported

The compound’s planar structure facilitates π-π stacking interactions, while the chlorine atom introduces electrophilic character at position 2, making it reactive toward nucleophilic substitution. Its methyl group at position 4 contributes to steric effects, influencing regioselectivity in subsequent derivatization reactions.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrrolo[2,3-d]pyrimidines traces back to early 20th-century investigations into purine analogs. A pivotal advancement occurred with the application of the Dakin-West reaction and Dimroth rearrangement for constructing the pyrrolopyrimidine core. For example, large-scale syntheses often employ malonic acid derivatives and amidines to form the bicyclic system, followed by halogenation at position 2.

Modern methods emphasize efficiency and scalability. A notable one-pot, three-component synthesis involves arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB), achieving yields exceeding 80%. This method avoids traditional reflux conditions, instead operating at 50°C, which minimizes side reactions like dihydropyrido[2,3-d:6,5-d']dipyrimidine formation.

Positional Isomerism in Pyrrolo[2,3-d]pyrimidine Derivatives

Positional isomerism profoundly impacts the physicochemical and biological properties of pyrrolo[2,3-d]pyrimidines. Substituting chlorine or methyl groups at alternate positions alters electronic distribution and hydrogen-bonding capacity. For instance:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : Lacks the methyl group at position 4, reducing steric hindrance and increasing solubility in polar solvents.
  • 6-Chloro-7-deazapurine : The absence of a nitrogen atom at position 7 modifies base-pairing interactions, rendering it useful in nucleoside analog synthesis.
Table 2: Comparative analysis of pyrrolo[2,3-d]pyrimidine isomers
Compound Substituents Key Properties
2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C2), CH₃ (C4) Electrophilic C2, steric hindrance at C4
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CH₃ (C4) Enhanced solubility, reduced reactivity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C2, C4) Increased electrophilicity, higher toxicity

The methyl group at position 4 in 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine sterically shields the adjacent nitrogen, directing functionalization to position 2 in cross-coupling reactions. Conversely, isomers with substituents at position 5 exhibit distinct electronic profiles due to decreased π-deficiency at that site.

Properties

IUPAC Name

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQXNHFIMUZWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

Reagents : N-Bromosuccinimide (NBS), dichloromethane (DCM)
Conditions : 0–25°C, 2–3 hours
Mechanism : Electrophilic aromatic substitution at the C5 position of the pyrrole ring.

Yield Purity Key Observations
93% 99.3% Optimal at 0°C with slow NBS addition; minimal side products.
86% 99.8% Scalable to >400 g with consistent purity; requires post-reaction filtration.

Advantages : High regioselectivity, short reaction time.
Limitations : Requires strict temperature control to avoid over-bromination.

Cyclization of 1,1-Dichloro-2-Cyano-4-Methoxy-1,3-Butadiene

Reagents : Formamidine acetate, sodium methoxide, methanol
Conditions : Two-step process:

  • Condensation at 30–110°C (Lewis acid catalysis).
  • Cyclization/elimination at 60–80°C.
Step Yield Key Parameters
1 85% ZnCl₂ catalyst; solvent: cyclohexane/THF.
2 90.2% Alkali-mediated elimination; one-pot methodology reduces waste.

Advantages : Cost-effective starting materials; total yield >75%.
Limitations : Requires careful pH adjustment during workup to prevent decomposition.

Catalytic Cross-Coupling Approaches

Reagents : Methylmagnesium bromide (MeMgBr), Pd/Fe catalysts
Conditions : Tetrahydrofuran (THF), 60–65°C, inert atmosphere.

Catalyst Yield Purity
Pd(dppf)Cl₂ 84.2% 99.5% (HPLC)
Fe(acac)₃ 69% 98.7% (HPLC)

Mechanism : Kumada coupling replaces chloride with methyl group at C4.
Advantages : Avoids harsh chlorination agents; suitable for large-scale production.
Limitations : Catalyst cost and sensitivity to moisture.

Chlorination of 4-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

Reagents : Phosphorus oxychloride (POCl₃), N,N-dimethylaniline
Conditions : Reflux (105–110°C), 16–24 hours.

Scale Yield Purity
10 g 67.8% 99.1%
100 g 64% 98.5%

Mechanism : Vilsmeier-Haack-type chlorination at C2.
Advantages : High functional group tolerance.
Limitations : Generates corrosive HCl gas; requires rigorous ventilation.

Comparative Analysis of Methods

Method Avg. Yield Scalability Cost Environmental Impact
Bromination 89.5% High $$ Low (non-toxic byproducts)
Cyclization 75–90% Moderate $ Moderate (acidic waste)
Catalytic Cross-Coupling 76.6% High $$$ Low (solvent recovery)
Chlorination 65.9% Low $$ High (POCl₃ handling)

Key Findings :

  • Bromination and catalytic cross-coupling are preferred for industrial applications due to scalability and yield.
  • Cyclization offers the lowest raw material costs but requires advanced pH control systems.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The pyrrolo[2,3-d]pyrimidine scaffold allows extensive derivatization. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Physical and Spectral Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 4-CH₃ 167.60 Not reported Intermediate for kinase inhibitors
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NHPh 211.10 241 Aurora kinase inhibition studies
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-CH₃ 167.60 Not reported Precursor for coupling reactions
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-CH₃, 7-Ph 243.69 Not reported Lipophilic analog for drug discovery
LY231514 (Antifolate) Complex substituents 471.90 Not reported Inhibits TS, DHFR, and GARFT enzymes

Key Observations :

  • Amino vs. Chloro Substituents: Replacing the 4-methyl group with an anilino group (e.g., N-phenyl derivative) increases melting points (241°C vs. unreported for the target compound), likely due to hydrogen bonding .
  • Biological Activity : The antifolate LY231514 demonstrates how polyglutamation and extended substituents (e.g., benzoyl-glutamate) enable multi-enzyme inhibition, a feature absent in simpler analogs like the target compound .

Pharmacological and Industrial Relevance

  • Kinase Inhibitors : 2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a precursor for aurora kinase inhibitors, where the 4-methyl group may optimize steric interactions with ATP-binding pockets .
  • Antifolate Agents : While the target compound lacks the glutamate chain required for polyglutamation (critical for LY231514’s activity), its chloro and methyl groups make it a scaffold for antifolate modifications .
  • Material Science: Derivatives with fused rings (e.g., thieno[2,3-d]pyrimidines) exhibit enhanced photophysical properties, useful in organic electronics .

Biological Activity

2-Chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor, its potential therapeutic applications, and relevant structure-activity relationships (SAR).

Biological Activity Overview

The compound exhibits notable biological activities primarily through its interaction with various biological targets, including receptor tyrosine kinases and phosphodiesterases. These interactions have implications for treating inflammatory diseases, cancer, and other conditions.

1. Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, cAMP and cGMP, which are crucial for various cellular processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine acts as a selective inhibitor of PDE4B, exhibiting up to ten times higher inhibitory activity compared to PDE4D .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. For instance, it has been shown to significantly inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators in inflammatory responses. In animal models, it exhibited substantial reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin .

Activity IC50 Value Comparison
COX-2 Inhibition0.04 μmolComparable to celecoxib
iNOS ExpressionSignificant reductionHigher than indomethacin

3. Anticancer Activity

Emerging studies suggest that 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate the JAK/STAT signaling pathway further supports its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be attributed to specific structural features:

  • Chloro Group : Enhances binding affinity to target enzymes.
  • Methyl Substituent : Influences the lipophilicity and overall biological activity.
  • Pyrrolo-Pyrimidine Core : Provides a scaffold that is effective for interacting with various biological targets.

Studies have indicated that modifications at different positions on the pyrimidine ring can lead to variations in potency and selectivity against specific targets .

Case Studies

Several case studies highlight the compound's efficacy:

  • In Vivo Efficacy Against Inflammation : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to control groups.
  • Cancer Cell Line Studies : Testing on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 1 μM, demonstrating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often begins with cyclization of substituted pyrimidine precursors. For example, nucleophilic substitution reactions using acid catalysis (e.g., HCl in isopropanol) are effective for introducing substituents at the 4-position . Chlorination of intermediate pyrrolopyrimidines with POCl₃ or PCl₅ under reflux can yield chloro derivatives . Key parameters include reaction time (12–48 hours), solvent choice (isopropanol, DMF), and stoichiometric ratios (e.g., 3 equivalents of amine nucleophiles) to optimize yields (27–94%) .

Q. Which spectroscopic techniques are essential for characterizing 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.2–6.7 ppm) and confirms substitution patterns. For example, methyl groups at the 4-position show distinct singlet peaks in ¹H NMR .
  • HRMS (APCI/ESI) : Validates molecular weight (e.g., C₈H₇ClN₃, [M+H]⁺ = 196.04) and purity, with deviations <0.3 ppm indicating high fidelity .
  • X-ray crystallography : Resolves regiochemistry and crystal packing, critical for confirming substituent positions .

Advanced Research Questions

Q. How do the chloro and methyl substituents influence kinase inhibition activity and selectivity?

  • Methodology :

  • Kinase binding assays : Compare IC₅₀ values against targets like EGFR or VEGFR2 using fluorescence polarization or radiometric assays. The chloro group enhances electrophilicity for covalent binding, while the methyl group modulates steric hindrance and lipophilicity, affecting selectivity .
  • Molecular docking : Simulate interactions using software like AutoDock Vina. The chloro group may occupy hydrophobic pockets, while the methyl group stabilizes π-π stacking with kinase active sites .

Q. How can researchers resolve contradictory data in biological assays evaluating kinase inhibition potency?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated kinases, which may explain variability .
  • Cellular context : Account for differences in cell permeability or metabolic stability (e.g., liver microsome assays) that alter apparent potency .

Q. What computational strategies predict the binding interactions of this compound with kinase targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (software: GROMACS). Focus on hydrogen bonds between the pyrimidine nitrogen and kinase hinge region (e.g., Met793 in EGFR) .
  • Free energy perturbation (FEP) : Quantify binding affinity changes when substituting chloro/methyl groups, using Schrödinger Suite .

Q. What challenges arise in regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core for SAR studies?

  • Methodology :

  • Directed metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., 5-position) before electrophilic quenching, enabling selective alkylation or halogenation .
  • Protecting groups : Temporarily block reactive sites (e.g., N7 with SEM groups) to direct substitution to the 2- or 4-positions .
  • Halogen dance reactions : Exploit Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install aryl/heteroaryl groups while preserving the chloro substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.